molecular formula C9H12Cl3N B2874091 (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride CAS No. 1391577-48-2

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride

Cat. No.: B2874091
CAS No.: 1391577-48-2
M. Wt: 240.55
InChI Key: RYFPZKXDFHRLEQ-QRPNPIFTSA-N
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Description

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride is a chiral amine derivative characterized by a propylamine chain attached to a 2,6-dichlorophenyl group, with stereochemical specificity at the C1 position.

Properties

IUPAC Name

(1S)-1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPZKXDFHRLEQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=CC=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified from the evidence include:

Compound Name CAS Number Molecular Formula Substituents Similarity Score* Key Features/Applications
(1S)-1-(2,6-Dichlorophenyl)propylamine HCl Not Provided C₉H₁₀Cl₂N•HCl 2,6-diCl, propyl - Chiral center, hydrochloride salt
(S)-1-(2,6-Dichlorophenyl)ethanamine HCl 2055848-81-0 C₈H₈Cl₂N•HCl 2,6-diCl, ethyl 0.94 Shorter alkyl chain; intermediate use
1-(2,6-Dichlorophenyl)ethanamine HCl 1394838-53-9 C₈H₈Cl₂N•HCl 2,6-diCl, ethyl 0.94 Racemic mixture; synthetic utility
(1S)-1-(3,5-Difluorophenyl)propylamine HCl 1212812-49-1 C₉H₁₀F₂N•HCl 3,5-diF, propyl N/A Fluorinated analog; API with rigorous analytical protocols (HPLC, NMR)
Clonidine Hydrochloride 4205-91-8 C₉H₉Cl₂N₃•HCl 2,6-diCl, imidazoline ring N/A Antihypertensive drug; distinct heterocyclic core

*Similarity scores derived from ’s computational analysis.

Structural and Functional Differences

  • Alkyl Chain Length : The target compound’s propylamine chain (vs. ethylamine in 2055848-81-0 and 1394838-53-9) may enhance lipid solubility and alter receptor-binding kinetics .
  • Substituent Position and Halogen Type: Fluorine substitution in 1212812-49-1 (3,5-diF vs.
  • Heterocyclic vs. Aromatic Core: Clonidine’s imidazoline ring (vs. the target’s simple phenyl group) enables selective α₂-adrenergic receptor agonism, highlighting how minor structural changes dictate pharmacological activity .

Biological Activity

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a propylamine backbone substituted with a dichlorophenyl group at the first position. This unique structure contributes to its specific biological activities.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It can function as an inhibitor or activator, depending on the target:

  • Receptor Binding : The compound demonstrates affinity for neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways, which are critical in mood regulation and other physiological processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic pathways and cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : In animal models, the compound has shown potential as an antidepressant by modulating neurotransmitter levels .
  • Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Study on Mood Disorders : A study involving rodents assessed the impact of this compound on depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects.
  • Neuroprotection in Oxidative Stress Models : Another investigation evaluated the neuroprotective properties of the compound against oxidative stress induced by glutamate. The results demonstrated a decrease in cell death and preservation of mitochondrial function .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMechanism of ActionBiological Activity
(2,4-Dichlorophenyl)methylamine hydrochlorideReceptor modulationAntidepressant properties
(2,6-Dichlorophenyl)methylamine hydrochlorideEnzyme inhibitionNeuroprotective effects
(1S)-1-(2,6-Dichlorophenyl)propylamine HClReceptor binding & enzyme inhibitionAntidepressant-like & neuroprotective

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